Dimethyl phenylphosphonite

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

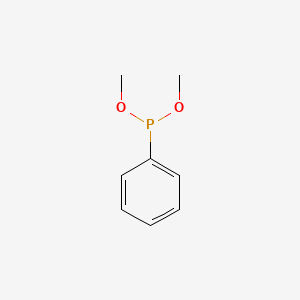

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethoxy(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZLQYYLELWCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183666 | |

| Record name | Dimethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Dimethyl phenylphosphonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2946-61-4 | |

| Record name | Dimethyl phenylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phenylphosphonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl phenylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHENYLPHOSPHONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AN05LG4JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of dimethyl phenylphosphonite, a key organophosphorus intermediate. The information is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the reaction of phenylphosphonous dichloride with methanol (B129727). This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, or by using an alkoxide salt of methanol.

Experimental Protocol: Synthesis via Phenylphosphonous Dichloride and Methanol

Materials:

-

Phenylphosphonous dichloride (C₆H₅PCl₂)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous triethylamine (B128534) (N(C₂H₅)₃) or Sodium methoxide (B1231860) (NaOCH₃)

-

Anhydrous diethyl ether or toluene (B28343)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of phenylphosphonous dichloride in anhydrous diethyl ether or toluene under a positive pressure of nitrogen.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of anhydrous methanol and anhydrous triethylamine (in a molar ratio of 2:2 with respect to phenylphosphonous dichloride) in the same anhydrous solvent is prepared and added dropwise to the stirred solution of phenylphosphonous dichloride over a period of 1-2 hours.

-

Alternatively, a solution or suspension of sodium methoxide (2 molar equivalents) in the reaction solvent can be used in place of methanol and triethylamine.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the precipitated triethylamine hydrochloride (or sodium chloride) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Yield: The yield for this type of reaction is typically moderate to high, though specific yields for this compound are not widely reported in the readily available literature.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁O₂P |

| Molecular Weight | 170.15 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 77-79 °C at 7 mmHg[2] |

| Density | 1.072 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.529[2][3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water[1][2] |

Spectroscopic Data

¹H NMR (Predicted):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.6 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 3.6 - 3.8 | Doublet | 6H | Methoxy (B1213986) (OCH₃) |

Note: The methoxy protons are expected to show a doublet due to coupling with the phosphorus nucleus (³J(P,H)).

¹³C NMR (Predicted):

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 138 - 142 | C (ipso, P-C) |

| ~ 128 - 132 | C (ortho, meta, para) |

| ~ 52 - 55 | OCH₃ |

Note: The carbon atoms of the phenyl ring and the methoxy groups will exhibit coupling to the phosphorus nucleus.

³¹P NMR:

| Chemical Shift (δ) (ppm) |

| ~ 159.0 |

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3060 - 3080 | C-H stretch (aromatic) |

| ~ 2940 - 2980 | C-H stretch (methyl) |

| ~ 1590 | C=C stretch (aromatic ring) |

| ~ 1440 | C-H bend (methyl) |

| ~ 1020 - 1040 | P-O-C stretch (asymmetric) |

| ~ 740, 690 | C-H out-of-plane bend (aromatic) |

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment Ion |

| 170 | [M]⁺ (Molecular ion) |

| 139 | [M - OCH₃]⁺ |

| 109 | [C₆H₅P(O)]⁺ |

| 77 | [C₆H₅]⁺ |

Visualizations

Synthesis Pathway

References

An In-depth Technical Guide to Dimethyl Phenylphosphonite (CAS 2946-61-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl phenylphosphonite (CAS 2946-61-4), a versatile organophosphorus compound. It details its chemical and physical properties, primary applications, key experimental protocols, and essential safety and handling information.

Core Properties

This compound, also known as Phenyldimethoxyphosphine, is a colorless to pale yellow liquid.[1] It is characterized by a phenyl group and two methoxy (B1213986) groups attached to a central phosphorus atom.[1] This structure makes it a valuable reagent in various organic synthesis applications.[1][2]

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2946-61-4 | [1][3][4] |

| Molecular Formula | C₈H₁₁O₂P | [3][5][6] |

| Molecular Weight | 170.15 g/mol | [3][4][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.072 g/mL at 25 °C | [4][8] |

| Boiling Point | 194 °C | [3] |

| 77-79 °C at 7 mmHg | [2][8] | |

| 102 °C at 15 mmHg | [9] | |

| 48-50 °C at 0.02 Torr | [10] | |

| Refractive Index | n20/D 1.529 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Solubility | Miscible with alcohol; Immiscible with water | [1][3][8] |

| Storage Temperature | 2-8°C | [1][4] |

| Identifier | Value | Source(s) |

| Canonical SMILES | COP(C1=CC=CC=C1)OC | [1][6] |

| InChI | InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | [1][4] |

| InChIKey | LMZLQYYLELWCCW-UHFFFAOYSA-N | [1][4][5] |

Applications in Research and Development

This compound is a versatile reagent primarily utilized in organic synthesis and materials science.

-

Organic Synthesis : It serves as a key reagent and precursor for introducing phosphorus moieties into organic molecules.[1][2] It is widely used as a ligand in various transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals. These reactions include:

-

Buchwald-Hartwig Cross-Coupling

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Stille Coupling

-

Sonogashira Coupling

-

Negishi Coupling

-

Hiyama Coupling

-

-

Flame Retardants : This compound can be used as a flame retardant additive.[1] When exposed to heat, it can form a protective char layer that acts as a barrier to the combustion process, thereby inhibiting or delaying the spread of flames.[1]

-

Precursor for Photoinitiators : It is a crucial starting material in the synthesis of photoinitiators, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which is used in 3D bioprinting of hydrogels.[11]

Experimental Protocols & Workflows

While specific experimental parameters can vary, the following sections outline a cited experimental protocol and a general workflow for its application.

A detailed protocol for the synthesis of the photoinitiator LAP using this compound has been reported in the context of 3D bioprinting.[11]

Methodology:

-

Reaction Setup : The reaction is conducted under an argon atmosphere with continuous stirring at room temperature.[11]

-

Initial Reaction : 3.2 g (0.018 mol) of this compound is added dropwise to an equimolar amount of 3.0 g (0.018 mol) of dimethyl phenylphosphinite.[11] The mixture is allowed to react for 18 hours.[11]

-

Lithium Bromide Addition : A four-fold excess of 6.1 g of lithium bromide, dissolved in 100 mL of 2-butanone, is added to the mixture.[11]

-

Heating : The resulting mixture is heated to 50°C to facilitate the reaction, yielding the final LAP photoinitiator.[11]

Caption: Workflow for the synthesis of LAP photoinitiator.

This compound typically acts as a ligand that coordinates with a metal catalyst (e.g., Palladium) to form an active catalytic complex. This complex then facilitates the coupling of two organic fragments.

Caption: General role of this compound in cross-coupling.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectrum : IR spectral data is available and can be accessed through resources like the NIST Chemistry WebBook.[5]

-

Nuclear Magnetic Resonance (NMR) Spectrum : 31P NMR data, including chemical shift and spin-spin coupling constants, has been reported.[7]

Safety and Handling

Proper handling of this compound is critical due to its hazardous nature.

The compound is classified as hazardous according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Source(s) |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | [7] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [7] |

-

Hazard Statements : H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[3][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection (goggles or face shield), and a suitable respirator.[4][9][12]

-

Handling : Handle in a well-ventilated area, preferably within a closed system or under local exhaust.[9][13] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mists.[12][13] Wash hands thoroughly after handling.

-

Storage : Store in a dry, cool, and well-ventilated place, typically refrigerated at 2-8°C.[4][12] Keep the container tightly closed.[12][13] The compound is sensitive to air and heat.[2][3]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[12]

-

Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and call a physician immediately.[9][12]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound 97 2946-61-4 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS 2946-61-4 [matrix-fine-chemicals.com]

- 7. This compound | C8H11O2P | CID 76277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Scanningless and continuous 3D bioprinting of human tissues with decellularized extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of Dimethyl Phenylphosphonite: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl phenylphosphonite (CAS No: 2946-61-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of the compound's structural characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ³¹P | 159.00[1] | Not specified |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the searched literature. The table will be updated as this information becomes available.

Table 2: Infrared (IR) Spectroscopy Data

The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3060 | Aromatic C-H stretch |

| ~2950, ~2850 | Aliphatic C-H stretch (methoxy groups) |

| ~1440 | Aromatic C=C stretch |

| ~1250 | P-O-C stretch (asymmetric) |

| ~1030 | P-O-C stretch (symmetric) |

| ~740, ~690 | Aromatic C-H out-of-plane bend |

Data sourced from the NIST WebBook.[2]

Table 3: Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 170 | 100 | [M]⁺ (Molecular Ion) |

| 155 | 80 | [M - CH₃]⁺ |

| 139 | 45 | [M - OCH₃]⁺ |

| 109 | 60 | [C₆H₅PO]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

Data sourced from the NIST WebBook.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR of Liquid Organophosphorus Compounds

A solution of the analyte (this compound) is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) within an NMR tube.[3] For quantitative ³¹P NMR, a known concentration of a reference standard can be added.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR: The spectrum is typically acquired with proton decoupling. Chemical shifts are referenced to an external standard, commonly 85% phosphoric acid (H₃PO₄) at 0.00 ppm.[5]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Analysis of a Neat Liquid

For a neat liquid sample like this compound, the spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

-

Instrumentation: An FT-IR spectrometer is used.

-

Sample Preparation: A single drop of the neat liquid is applied to the center of one salt plate. The second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The prepared salt plates are then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Liquid Sample

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Ionization: In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An ion detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound [webbook.nist.gov]

- 3. How To [chem.rochester.edu]

- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance Spectra of Dimethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phenylphosphonite, also known as phenyldimethoxyphosphine, is a trivalent organophosphorus compound with the chemical formula C₆H₅P(OCH₃)₂. Its unique electronic and steric properties make it a valuable reagent and ligand in a variety of chemical transformations, including the Michaelis-Arbuzov reaction, and as a precursor for the synthesis of phosphinate esters and other organophosphorus compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, alongside a generalized experimental protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methoxy (B1213986) Protons (-OCH₃) | 3.5 - 3.8 | Doublet (d) | ³JP-H ≈ 10 - 14 |

| Phenyl Protons (ortho, C₂-H, C₆-H) | 7.5 - 7.8 | Multiplet (m) | |

| Phenyl Protons (meta, C₃-H, C₅-H) | 7.3 - 7.5 | Multiplet (m) | |

| Phenyl Protons (para, C₄-H) | 7.3 - 7.5 | Multiplet (m) |

Interpretation of the ¹H NMR Spectrum:

-

Methoxy Protons: The six equivalent protons of the two methoxy groups are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus (³JP-H). The chemical shift is anticipated in the range of 3.5 to 3.8 ppm.

-

Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region (approximately 7.3 to 7.8 ppm). The ortho protons are likely to be the most downfield due to the electronic influence of the phosphorus atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methoxy Carbon (-OCH₃) | 50 - 55 | Doublet (d) | ²JP-C ≈ 5 - 10 |

| Phenyl Carbon (ipso, C₁) | 138 - 142 | Doublet (d) | ¹JP-C ≈ 15 - 25 |

| Phenyl Carbons (ortho, C₂, C₆) | 128 - 132 | Doublet (d) | ²JP-C ≈ 15 - 20 |

| Phenyl Carbons (meta, C₃, C₅) | 128 - 130 | Doublet (d) | ³JP-C ≈ 5 - 8 |

| Phenyl Carbon (para, C₄) | 129 - 131 | Singlet (s) or small doublet | ⁴JP-C ≈ 0 - 3 |

Interpretation of the ¹³C NMR Spectrum:

-

Methoxy Carbon: The carbon atoms of the methoxy groups are expected to resonate as a doublet due to two-bond coupling with the phosphorus atom (²JP-C).

-

Phenyl Carbons: All carbon atoms of the phenyl ring will show coupling to the phosphorus atom. The ipso-carbon (directly attached to phosphorus) will exhibit the largest coupling constant (¹JP-C). The ortho and meta carbons will show smaller two-bond (²JP-C) and three-bond (³JP-C) couplings, respectively. The para carbon may show a very small or no observable coupling.

Experimental Protocols

While a specific protocol for this compound was not found, a general procedure for acquiring high-quality NMR spectra of organophosphorus compounds is provided below.

General NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or more for dilute samples)

-

-

Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Use proton decoupling to simplify the spectrum to singlets (or doublets due to P-C coupling).

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128 to 1024 (or more, as ¹³C is a low abundance nucleus).

-

-

Process the data with appropriate window functions.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Relationships in NMR Analysis

The process of elucidating the structure of a molecule like this compound from its NMR spectra involves a logical workflow. This can be visualized as follows:

Signaling Pathways and Experimental Workflows

This compound is a key starting material in the Michaelis-Arbuzov reaction , a fundamental transformation in organophosphorus chemistry for the formation of a phosphorus-carbon bond. The general pathway is illustrated below.

This reaction is crucial in synthetic chemistry for creating a wide array of phosphinate compounds with applications in medicinal chemistry, materials science, and as flame retardants. Researchers utilizing this compound can employ NMR spectroscopy to monitor the progress of this reaction by observing the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the phosphinate product and the methyl halide byproduct.

Conclusion

A Technical Guide to the ³¹P NMR Chemical Shift of Dimethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of dimethyl phenylphosphonite. It is designed to be a comprehensive resource, offering detailed experimental protocols, structured data, and visual representations of key concepts and workflows.

Introduction to ³¹P NMR of this compound

This compound (C₆H₅P(OCH₃)₂) is an organophosphorus compound containing a phosphorus(III) center. ³¹P NMR spectroscopy is a powerful and direct analytical technique for characterizing such compounds. The phosphorus-31 nucleus has a natural abundance of 100% and a spin quantum number of 1/2, making it highly suitable for NMR analysis. The chemical shift (δ) in a ³¹P NMR spectrum provides crucial information about the electronic environment of the phosphorus atom, which is highly sensitive to the nature of its substituents. For this compound, the phenyl ring and two methoxy (B1213986) groups create a distinct electronic environment, resulting in a characteristic chemical shift.

Quantitative Data

The ³¹P NMR chemical shift of this compound has been reported in the scientific literature. The data is summarized in the table below. It is important to note that chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄)[1].

| Compound Name | Molecular Formula | ³¹P Chemical Shift (δ) | Solvent | Reference |

| This compound | C₆H₅P(OCH₃)₂ | 159.0 ppm | N/A | Quin, L. D., Mesch, K. A., & Orton, W. L. (1982) |

Note: While the solvent was not specified in the accessible text of the reference, deuterated chloroform (B151607) (CDCl₃) is a common solvent for such compounds.

Factors Influencing the Chemical Shift

The observed chemical shift of 159.0 ppm for this compound is influenced by several factors inherent to its molecular structure:

-

Oxidation State: The phosphorus atom is in the P(III) oxidation state, which typically results in chemical shifts in a broad and downfield region of the ³¹P NMR spectrum.

-

Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly electronegative, which generally leads to a downfield shift.

-

Aromatic Ring Current: The phenyl group attached to the phosphorus can influence the local magnetic field through its ring current, contributing to the overall chemical shift.

-

Bond Angles: The C-P-O and O-P-O bond angles around the phosphorus center affect the hybridization and electronic shielding of the nucleus.

Detailed Experimental Protocol

The following is a detailed protocol for acquiring a high-quality ³¹P NMR spectrum of this compound. Phosphonites can be sensitive to air and moisture, so appropriate handling techniques are essential.

4.1. Materials and Equipment

-

This compound sample

-

High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

-

External reference standard: 85% H₃PO₄ in a sealed capillary insert or a separate sealed NMR tube

-

Gas-tight syringe or cannula for transferring the sample

-

Glovebox or Schlenk line for handling air-sensitive samples

-

NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency

4.2. Sample Preparation (Air-Sensitive Protocol)

-

Dry Glassware: Ensure the NMR tube, cap, and any transfer glassware are thoroughly dried in an oven at >100°C overnight and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Inert Atmosphere: Perform all sample manipulations inside a glovebox or on a Schlenk line.

-

Sample Weighing: In the inert atmosphere, accurately weigh approximately 10-20 mg of this compound directly into a small vial.

-

Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated chloroform to the vial containing the sample. Gently swirl to dissolve the compound completely.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial to the dried NMR tube using a clean, dry pipette or syringe.

-

Sealing: If using a standard NMR tube, cap it securely. For extended storage or analysis, using a J-Young NMR tube with a resealable Teflon valve is highly recommended to ensure an airtight seal.

4.3. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune the probe to the ³¹P frequency and match the impedance according to the instrument's standard procedure.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set up a standard one-pulse ³¹P experiment with proton decoupling. Typical parameters are:

-

Pulse Program: A standard single-pulse experiment with power-gated proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of 200-300 ppm centered around the expected chemical shift (e.g., 100 ppm) is usually sufficient.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point.

-

Number of Scans: Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

-

-

Referencing:

-

External Referencing (Recommended): After acquiring the spectrum of the sample, replace it with a sealed tube containing 85% H₃PO₄. Acquire a spectrum of the reference under the same conditions and set its peak to 0.0 ppm. Apply this reference to the spectrum of the this compound sample.[1]

-

Solvent Referencing (Approximate): If an external standard is not available, the residual solvent signal can be used as a secondary reference, though this is less accurate for ³¹P NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform a baseline correction.

-

Reference the spectrum as described above.

-

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry of Dimethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characterization of dimethyl phenylphosphonite (CAS No. 2946-61-4). This organophosphorus compound, with the chemical formula C8H11O2P, serves as a versatile intermediate in organic synthesis.[1][2] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and for understanding its role in various chemical reactions.

Physicochemical Properties

Before delving into the spectroscopic analysis, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H11O2P | [3][4] |

| Molecular Weight | 170.15 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 77-79°C at 7 mmHg | [1] |

| Density | 1.072 g/mL at 25°C | [1] |

| Refractive Index | n20/D 1.529 | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR)-IR spectroscopy.

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[3]

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

Cleaning: After analysis, carefully clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

IR Spectral Data

The characteristic IR absorption bands for this compound are summarized in Table 2. These values are compiled from various spectral databases.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1480 | Medium | Aromatic C=C stretch |

| ~1440 | Medium | CH3 deformation |

| ~1025 | Strong | P-O-C stretch (asymmetric) |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

| ~700 | Strong | P-C stretch |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., neat, in solution, or gas phase).

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of this compound, as it separates the compound from any volatile impurities before it enters the mass spectrometer.

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and major fragment ions.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

GC column suitable for the analysis of organophosphorus compounds (e.g., a non-polar or mid-polar capillary column).

-

Helium as the carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure good separation.

-

Carrier Gas Flow Rate: Set to a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

-

Ion Source Temperature: Typically set around 230°C.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

Mass Spectral Data and Fragmentation Pattern

The mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions. The key peaks are summarized in Table 3.

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | High | [M - CH3]⁺ |

| 139 | Medium | [M - OCH3]⁺ |

| 93 | Medium | [C6H5P]⁺ |

| 77 | High | [C6H5]⁺ |

The fragmentation of this compound in an EI source can be rationalized by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments. The molecular ion ([C8H11O2P]⁺) is observed at m/z 170.[3][5] The loss of a methyl radical (•CH3) from one of the methoxy (B1213986) groups is a common fragmentation pathway for methoxy-containing compounds, leading to the abundant ion at m/z 155.[3] Subsequent loss of a methoxy radical (•OCH3) results in the ion at m/z 139. Cleavage of the P-O bonds can lead to the formation of the phenylphosphinidene radical cation ([C6H5P]⁺) at m/z 93.[3] The highly stable phenyl cation ([C6H5]⁺) at m/z 77 is also a prominent peak in the spectrum.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the IR and MS analysis of this compound.

Caption: General experimental workflow for IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway of this compound under electron ionization is depicted below.

Caption: Proposed fragmentation of this compound.

References

Computational Analysis of Dimethyl Phenylphosphonite: A Methodological and Predictive Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl phenylphosphonite, with the chemical formula C₆H₅P(OCH₃)₂, is an organophosphorus compound of significant interest in synthetic chemistry, particularly as a ligand in various cross-coupling reactions.[1] Understanding its molecular structure, conformational landscape, and electronic properties through computational methods is crucial for optimizing its use in catalytic systems and for potential applications in materials science and drug design. This guide outlines established computational protocols that can be applied to this compound and presents predicted data based on studies of analogous molecules.

Molecular Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁O₂P | PubChem[2] |

| Molecular Weight | 170.15 g/mol | Sigma-Aldrich[3][4] |

| CAS Number | 2946-61-4 | Sigma-Aldrich[1][3] |

| IUPAC Name | dimethoxy(phenyl)phosphane | PubChem[2] |

| SMILES String | COP(OC)c1ccccc1 | Sigma-Aldrich[1] |

| InChI Key | LMZLQYYLELWCCW-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Computational Methodology: A Detailed Protocol

The following protocols are based on common practices in the computational chemistry of organophosphorus compounds and provide a strong starting point for a thorough investigation of this compound.

Geometry Optimization and Conformational Analysis

The first step in characterizing this compound is to determine its most stable three-dimensional structure.

Protocol:

-

Initial Structure Generation: Construct the initial 3D structure of this compound using molecular modeling software such as Avogadro or GaussView.

-

Conformational Search: Due to the rotational freedom around the P-C and P-O bonds, a comprehensive conformational search is necessary. This can be performed using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify low-energy conformers.

-

Quantum Mechanical Optimization: Each identified conformer should then be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of method and basis set for such molecules is B3LYP/6-311++G(d,p).

-

Frequency Analysis: Following optimization, a vibrational frequency calculation at the same level of theory must be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

Protocol:

-

Molecular Orbital (MO) Analysis: Based on the optimized geometry, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can reveal the nature of the bonding within the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Vibrational Spectra Simulation

Simulated vibrational spectra can aid in the interpretation of experimental spectroscopic data.

Protocol:

-

Harmonic Frequency Calculation: As mentioned in the geometry optimization protocol, harmonic vibrational frequencies are calculated to confirm minima and to generate theoretical IR and Raman spectra.

-

Scaling Factors: It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. The appropriate scaling factor depends on the level of theory and basis set used.

-

Visualization: The calculated spectra can be visualized and compared with experimental data to assign vibrational modes to specific molecular motions.

Predicted Quantitative Data

The following tables present predicted quantitative data for this compound. These predictions are based on typical results from DFT calculations on analogous organophosphorus compounds.

Predicted Geometrical Parameters

These values are hypothetical and represent what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| P-C(phenyl) | 1.85 |

| P-O | 1.62 |

| O-C(methyl) | 1.43 |

| C-C (phenyl, avg.) | 1.40 |

| C-H (phenyl, avg.) | 1.09 |

| C-H (methyl, avg.) | 1.10 |

| Bond Angles (°) ** | |

| C(phenyl)-P-O | 103.5 |

| O-P-O | 100.0 |

| P-O-C(methyl) | 118.0 |

| Dihedral Angles (°) ** | |

| C(phenyl)-P-O-C(methyl) | Variable (conformational) |

Predicted Vibrational Frequencies

Key vibrational modes and their predicted frequencies are listed below. These would be obtained from a harmonic frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P-O Stretch | 1030 - 1050 |

| P-C(phenyl) Stretch | 700 - 750 |

| O-C(methyl) Stretch | 1180 - 1200 |

| C-H (phenyl) Stretch | 3050 - 3100 |

| C-H (methyl) Stretch | 2900 - 3000 |

| Phenyl Ring Modes | 1400 - 1600 |

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

References

- 1. Turkish Computational and Theoretical Chemistry » Submission » Theoretical study of the reaction mechanism between triphenylphosphine with dimethyl acetylenedicarboxylates in the presence of 2-mercapto thiazoline [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H11O2P | CID 76277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Properties of Dimethyl Phenylphosphonite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phenylphosphonite [C₆H₅P(OCH₃)₂], a trivalent organophosphorus compound, holds significant interest in synthetic chemistry due to the reactivity of its phosphorus center. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its structural, spectroscopic, and reactive characteristics. While extensive experimental data for this specific phosphonite is not widely available in public literature, this guide leverages data from closely related compounds and established theoretical principles to provide a robust predictive framework. This document details expected molecular geometry, spectroscopic signatures, and reactivity patterns, supported by methodologies for their experimental and computational determination.

Introduction

This compound is a member of the phosphonite family, characterized by a phosphorus(III) center bonded to one organic substituent and two alkoxy groups. This structure imparts nucleophilic character to the phosphorus atom, making it a valuable precursor in a variety of organic transformations, most notably the Michaelis-Arbuzov reaction for the formation of P-C bonds. Its role as a ligand in transition metal catalysis is also an area of active research. A thorough understanding of its fundamental theoretical properties is crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies and materials.

Molecular Structure and Bonding

The molecular structure of this compound is defined by a trigonal pyramidal geometry around the central phosphorus atom, a consequence of the lone pair of electrons on the phosphorus.

2.1. Computed Molecular Geometry

Table 1: Predicted Molecular Geometry of this compound (Illustrative)

| Parameter | Predicted Value | Methodological Note |

|---|---|---|

| Bond Lengths (Å) | ||

| P-C(phenyl) | ~1.85 | Based on typical P-C single bond lengths in similar organophosphorus compounds. |

| P-O | ~1.62 | Shorter than a typical P-O single bond due to some degree of pπ-dπ interaction. |

| O-C(methyl) | ~1.43 | Typical O-C single bond length. |

| C-C (aromatic) | ~1.40 | Standard aromatic C-C bond length. |

| **Bond Angles (°) ** | ||

| C(phenyl)-P-O | ~102 | Reflects the trigonal pyramidal geometry with lone pair repulsion. |

| O-P-O | ~100 | The lone pair on phosphorus compresses the O-P-O angle from the ideal tetrahedral angle. |

| P-O-C(methyl) | ~120 | The angle is influenced by the steric bulk of the phenyl and methyl groups. |

2.2. Electronic Structure and Molecular Orbitals

The electronic properties of this compound are dominated by the phosphorus lone pair, which resides in the Highest Occupied Molecular Orbital (HOMO). The HOMO is primarily localized on the phosphorus atom, rendering it nucleophilic. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be a π* orbital of the phenyl ring. The energy difference between the HOMO and LUMO is a key factor in the compound's reactivity and spectroscopic properties.

A qualitative molecular orbital diagram can be constructed to illustrate the key bonding and antibonding interactions.

Spectroscopic Properties

The theoretical spectroscopic properties of this compound can be predicted and are essential for its characterization.

3.1. NMR Spectroscopy

-

³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For this compound, a trivalent phosphonite, the chemical shift is expected in the range of +150 to +170 ppm relative to 85% H₃PO₄.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the methoxy (B1213986) and phenyl protons. The methoxy protons would appear as a doublet due to coupling with the phosphorus nucleus (³J(P,H) ≈ 10-15 Hz). The phenyl protons would appear as a multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methoxy and phenyl carbons. The carbons directly bonded to phosphorus or oxygen will exhibit coupling to the phosphorus nucleus.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ³¹P | +160 | Singlet | - | P(III) |

| ¹H | ~3.6 | Doublet | ³J(P,H) ≈ 12 | -OCH₃ |

| 7.2 - 7.6 | Multiplet | - | Phenyl-H | |

| ¹³C | ~52 | Doublet | ²J(P,C) ≈ 10 | -OCH₃ |

| | 128 - 135 | Multiplets/Doublets | J(P,C) variable | Phenyl-C |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of the P-O-C and phenyl groups. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950, ~2840 | Medium-Strong | Methyl C-H stretch |

| ~1590, ~1480, ~1440 | Medium-Strong | Aromatic C=C stretch |

| ~1030 | Strong | P-O-C stretch (asymmetric) |

| ~750 | Strong | P-O-C stretch (symmetric) |

| ~740, ~690 | Strong | Aromatic C-H out-of-plane bend |

Reactivity

4.1. Michaelis-Arbuzov Reaction

A cornerstone of phosphonite reactivity is the Michaelis-Arbuzov reaction, where the nucleophilic phosphorus(III) center attacks an alkyl halide, leading to a pentavalent phosphonate. This reaction proceeds through a phosphonium (B103445) intermediate.

Thermal Properties

The thermal stability of organophosphorus compounds is influenced by the nature of the substituents on the phosphorus atom. While specific TGA or DSC data for this compound is not available, general trends suggest that phosphonites can undergo thermal rearrangement or decomposition. A potential thermal decomposition pathway involves the elimination of an alkene from an alkoxy group, a process analogous to a retro-ene reaction, to form a P-H species. The presence of the phenyl group may influence the decomposition temperature and products.

Experimental Protocols

6.1. Synthesis of this compound (General Procedure)

A common method for the synthesis of dialkyl phenylphosphonites involves the reaction of dichlorophenylphosphine (B166023) with an alcohol in the presence of a base to scavenge the HCl byproduct.

Protocol:

-

A solution of dichlorophenylphosphine in a dry, inert solvent (e.g., diethyl ether or toluene) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

A solution containing two equivalents of dry methanol (B129727) and two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same solvent is added dropwise to the stirred dichlorophenylphosphine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting salt byproduct (e.g., triethylammonium (B8662869) chloride) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

6.2. Spectroscopic Characterization

-

NMR Spectroscopy: Samples for NMR analysis should be prepared in a deuterated solvent (e.g., CDCl₃) under an inert atmosphere to prevent oxidation. ³¹P NMR spectra are typically acquired with proton decoupling.

-

IR Spectroscopy: IR spectra can be obtained on a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of this compound. By combining established principles of organophosphorus chemistry with data from analogous compounds, a comprehensive picture of its structure, spectroscopy, and reactivity has been presented. The provided methodologies for synthesis and characterization serve as a practical guide for researchers working with this versatile compound. Further experimental and computational studies are warranted to refine the data presented herein and to further explore the potential of this compound in synthetic and materials chemistry.

An In-depth Technical Guide to the Electronic and Steric Effects of Dimethyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Phenylphosphonite

This compound, also known as phenyldimethoxyphosphine, is an organophosphorus compound with the chemical formula C₆H₅P(OCH₃)₂. As a phosphonite, it is characterized by a phosphorus(III) center bonded to one organic substituent (a phenyl group) and two alkoxy groups (methoxy groups). This structure imparts a unique combination of electronic and steric properties that make it an effective ligand for transition metal catalysis. It is particularly noted for its utility in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2946-61-4 |

| Molecular Formula | C₈H₁₁O₂P |

| Molecular Weight | 170.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 77-79 °C @ 7 mmHg |

| Density | 1.072 g/mL @ 25 °C |

| Refractive Index (n²⁰/D) | 1.529 |

| ³¹P NMR Chemical Shift (δ) | 159.00 ppm[2] |

Electronic Effects

The electronic nature of a phosphorus ligand is a critical factor in its ability to influence the catalytic activity of a metal center. This is typically quantified by the Tolman Electronic Parameter (TEP), which is determined from the A₁ C-O stretching frequency of a [LNi(CO)₃] complex in its IR spectrum. A lower TEP value indicates a more electron-donating ligand.

While a specific TEP value for this compound is not documented in the searched literature, we can infer its electronic properties by comparing it to related ligands. Phosphites, such as trimethyl phosphite (B83602) (P(OMe)₃), are generally considered to be more π-accepting (less electron-donating) than phosphines due to the presence of electronegative oxygen atoms. The TEP for P(OMe)₃ is approximately 2079.5 cm⁻¹.[3] The phenyl group in this compound, being less electronegative than a methoxy (B1213986) group, is expected to increase the electron-donating ability of the phosphorus center compared to trimethyl phosphite. Therefore, the TEP for this compound is anticipated to be slightly lower than that of P(OMe)₃.

The ³¹P NMR chemical shift provides further insight into the electronic environment of the phosphorus atom. The observed chemical shift of 159.00 ppm for this compound falls within the typical range for phosphonites.[2] This downfield shift, relative to many trialkylphosphines, is indicative of the deshielding effect of the attached oxygen and phenyl groups.

Table 2: Comparison of Tolman Electronic Parameters (TEP) for Related Phosphorus(III) Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | [4] |

| PPh₃ | 2068.9 | [4] |

| P(OMe)₃ | 2079.5 | [3] |

| P(Ph)(OMe)₂ | Not available | |

| PF₃ | 2110.8 | [4] |

Steric Effects

The steric bulk of a ligand, often quantified by the cone angle, plays a pivotal role in controlling the coordination number of the metal center, the stability of catalytic intermediates, and the regioselectivity of reactions. The cone angle is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents.

A specific cone angle for this compound has not been reported in the available literature. However, by examining related structures, we can estimate its steric profile. The cone angle for trimethyl phosphite (P(OMe)₃) is 107°.[5][6] The replacement of a methoxy group with a larger phenyl group would undoubtedly increase the steric bulk. For comparison, the cone angle of triphenylphosphine (B44618) (PPh₃) is 145°.[7] Given that this compound has one phenyl group and two smaller methoxy groups, its cone angle is expected to be intermediate between that of P(OMe)₃ and PPh₃.

The steric environment created by this compound can be visualized as a cone with the phenyl group occupying a significant portion of the space on one side of the phosphorus atom, while the two methoxy groups create a less hindered region on the other side. This asymmetry can be advantageous in catalytic applications where fine-tuning of the steric environment around the metal center is required.

Table 3: Comparison of Cone Angles for Related Phosphorus(III) Ligands

| Ligand | Cone Angle (°) | Reference |

| P(OMe)₃ | 107 | [5][6] |

| P(Ph)(OMe)₂ | Not available | |

| PPh₃ | 145 | [7] |

| P(cyclohexyl)₃ | 170 | [7] |

| P(t-Bu)₃ | 182 | [7] |

Synthesis and Handling

This compound is commercially available from various chemical suppliers. For laboratory-scale synthesis, a common method involves the reaction of a dichlorophenylphosphine (B166023) with methanol (B129727) in the presence of a base to scavenge the HCl byproduct.

Experimental Protocol: General Synthesis of a Dialkyl Phenylphosphonite

Disclaimer: This is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) and dichlorophenylphosphine under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of anhydrous methanol (2 equivalents) and a tertiary amine base (e.g., triethylamine, 2.2 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting suspension is filtered to remove the triethylammonium (B8662869) chloride salt.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Handling Precautions: this compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is typically stored in a refrigerator.

Applications in Catalysis

This compound has been utilized as a ligand in a range of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions.[1][2] The balance of its electronic and steric properties allows for the formation of active and stable catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes of phosphine (B1218219) and phosphite ligands are commonly used as catalysts. While specific protocols detailing the use of this compound are not extensively documented in the literature, its suitability for this reaction is recognized.[1]

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction where a phosphonite ligand like this compound could be employed.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is another fundamental carbon-carbon bond-forming reaction, typically involving the coupling of an unsaturated halide with an alkene. Palladium catalysts bearing phosphine or phosphite ligands are central to this transformation. This compound is a suitable ligand for facilitating Heck reactions.[1]

The catalytic cycle of the Heck reaction illustrates the role of the ligand in stabilizing the palladium center in its various oxidation states.

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion

This compound presents a compelling profile as a ligand for transition metal catalysis. Its electronic properties, characterized by a moderate electron-donating ability, and its intermediate and asymmetric steric bulk, offer a unique tool for catalyst design. While quantitative data for its Tolman electronic parameter and cone angle are not yet established, comparisons with related ligands provide a strong basis for understanding its behavior. The commercial availability and utility of this compound in important synthetic transformations such as the Suzuki-Miyaura and Heck reactions underscore its significance for researchers in organic synthesis and drug development. Further studies to quantify its steric and electronic parameters and to explore its application in a wider range of catalytic systems would be of considerable value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. DIETHYL PHENYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Phenylphosphonites: A Deep Dive into Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylphosphonites, a class of organophosphorus compounds characterized by a P-C bond to a phenyl group and two P-O-R ester linkages, have a rich history rooted in the foundational work of 19th-century chemists. Initially explored out of fundamental chemical curiosity, these compounds have evolved into crucial ligands in modern catalysis and hold potential in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of phenylphosphonites, details established and modern synthetic methodologies with specific experimental protocols, and explores their applications, particularly in catalysis and as potential therapeutic agents. Quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of this important class of molecules.

Discovery and Historical Context

The journey into the world of phenylphosphonites begins in the late 19th century with the pioneering work of German chemist August Michaelis . While the exact first synthesis of a simple dialkyl phenylphosphonite is not definitively documented in a single landmark paper, Michaelis's extensive investigations into organophosphorus chemistry laid the essential groundwork. His research, particularly on the reactions of phosphorus halides with alcohols and organometallic reagents, systematically built the knowledge base for creating P-C bonds.

Michaelis's work on phosphonous acids (RP(O)H(OH)) and their derivatives was a critical step. The esterification of phenylphosphonous acid, or the reaction of dichlorophenylphosphine (B166023) (C₆H₅PCl₂) with alcohols, were logical extensions of his broader studies on organophosphorus compounds, extensively documented in the scientific journal Liebigs Annalen der Chemie.[1][2][3][4] The famed Michaelis-Arbuzov reaction , discovered by Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, provided a key synthetic route to phosphonates and, by analogy, offered a pathway to related phosphorus (V) compounds from trivalent phosphorus precursors like phosphonites.[5] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. While the primary focus was on phosphonates, the underlying reactivity principles were applicable to the broader class of organophosphorus esters.

It was within this fertile period of chemical exploration that the synthesis and characterization of the first phenylphosphonites likely occurred, emerging from the systematic investigation of the reactivity of dichlorophenylphosphine, a key precursor that became more accessible during this time.

Synthesis of Phenylphosphonites

The synthesis of phenylphosphonites can be broadly categorized into two primary approaches: the reaction of dichlorophenylphosphine with alcohols and the transesterification of existing phosphonites.

From Dichlorophenylphosphine and Alcohols

This is the most direct and widely used method for the preparation of dialkyl and diaryl phenylphosphonites. The reaction involves the nucleophilic attack of an alcohol or phenol (B47542) on the electrophilic phosphorus atom of dichlorophenylphosphine, with the concomitant elimination of hydrogen chloride (HCl). A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to scavenge the HCl produced.

General Reaction: C₆H₅PCl₂ + 2 R-OH + 2 Base → C₆H₅P(OR)₂ + 2 [Base-H]⁺Cl⁻

Below are detailed experimental protocols for the synthesis of representative dialkyl and diaryl phenylphosphonites.

Table 1: Synthesis of Dialkyl and Diaryl Phenylphosphonites from Dichlorophenylphosphine

| Product Name | Reactants | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Diethyl Phenylphosphonite | Dichlorophenylphosphine, Ethanol (B145695) | Triethylamine | Diethyl ether | 0 °C to room temperature, 2 h | ~85 | [6] |

| Diphenyl Phenylphosphonite | Dichlorophenylphosphine, Phenol | Triethylamine | Toluene | Room temperature, overnight | ~90 | - |

| Bis(2,4-di-tert-butylphenyl) Phenylphosphonite | Dichlorophenylphosphine, 2,4-Di-tert-butylphenol | Triethylamine | Toluene | 110 °C, 4 h | >95 | [7][8] |

Experimental Protocol: Synthesis of Diethyl Phenylphosphonite

-

A solution of dichlorophenylphosphine (17.9 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is placed in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of absolute ethanol (9.2 g, 0.2 mol) and triethylamine (20.2 g, 0.2 mol) in anhydrous diethyl ether (50 mL) is added dropwise with stirring over a period of 1 hour.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

-

The precipitated triethylamine hydrochloride is removed by filtration under nitrogen.

-

The solvent is removed from the filtrate under reduced pressure.

-

The residue is distilled under vacuum to afford diethyl phenylphosphonite as a colorless liquid.

Michaelis-Arbuzov Reaction

While the classical Michaelis-Arbuzov reaction is primarily used for the synthesis of phosphonates (P(V) compounds), a related process can be used to synthesize phosphinates from phosphonites. The reaction of a dialkyl phenylphosphonite with an alkyl halide leads to the formation of an alkyl phenylphosphinate. This transformation is important in the context of the reactivity of phenylphosphonites.[5][6][9][10]

Reaction Scheme: C₆H₅P(OR)₂ + R'-X → R'(C₆H₅)P(O)OR + R-X

Applications of Phenylphosphonites

The utility of phenylphosphonites stems from their unique electronic and steric properties, which can be readily tuned by varying the ester substituents. They have found significant applications as ligands in homogeneous catalysis and are being explored for their potential in medicinal chemistry.

Ligands in Homogeneous Catalysis

Phenylphosphonites serve as excellent ligands for transition metal catalysts, particularly in cross-coupling reactions. Their phosphorus atom possesses a lone pair of electrons that can coordinate to a metal center, and the π-system of the phenyl group can also participate in bonding. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring or the ester moiety.

Suzuki-Miyaura Cross-Coupling:

Phenylphosphonite ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide. The phosphonite ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11][12][13][14][15]

Below is a diagram illustrating the catalytic cycle of a Suzuki-Miyaura reaction using a palladium catalyst with a generic phosphonite ligand (L).

Nickel-Catalyzed Cross-Coupling:

More recently, phosphonite ligands have been utilized in nickel-catalyzed cross-coupling reactions, which offer a more earth-abundant and cost-effective alternative to palladium. The design of the phosphonite ligand is crucial for achieving high catalytic activity and selectivity in these transformations.[5][11][14][15][16]

The following diagram illustrates a generalized workflow for the optimization of a phosphonite ligand in a nickel-catalyzed cross-coupling reaction.

Potential in Drug Development

While there are currently no marketed drugs that are themselves phenylphosphonites, the broader class of organophosphorus compounds, particularly phosphonates, has a well-established role in medicinal chemistry. Phosphonates are often used as stable mimics of phosphates and are found in a variety of bioactive molecules, including antiviral and anticancer agents.[17][18][19][20][21][22] Phenylphosphonates have been investigated as inhibitors of various enzymes.[12][23][24][25]

The phenylphosphonite moiety can be considered a precursor or a bioisostere in drug design. For instance, they can be used in the synthesis of more complex phosphonate-containing drugs. Furthermore, their ability to coordinate to metal ions suggests potential applications in the design of metalloenzyme inhibitors.

Enzyme Inhibition: